2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane is a bicyclic compound characterized by a unique structure that incorporates a bromine atom and a branched alkyl group. This compound is classified under organic halides, specifically as a brominated bicyclic compound. The molecular formula of 2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane is , with a molecular weight of approximately 231.17 g/mol .
The synthesis of 2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane typically involves the bromination of bicyclo[2.2.1]heptane derivatives. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and selectivity for the desired product. Solvents like dichloromethane or acetonitrile are often employed due to their ability to solvate reactants effectively while minimizing side reactions.
The structure of 2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane can be represented using various structural formulas, including:
The compound has a specific InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notation that aids in its identification in databases:
InChI=1S/C11H19Br/c1-9(2)7-10-5-4-6-11(10)8(3)12/h4-6,9H,7H2,1-3H3CC(CBr)C1CC2CCC1(C2)C(C)CThe chemical behavior of 2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane includes:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to enhance reaction rates and yields.
The mechanism of action primarily involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The general steps include:
Kinetic studies may provide insights into the rates of these reactions and help predict product distributions based on reaction conditions.
Key physical properties include:
Chemical properties are characterized by:
The compound has potential applications in various fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: